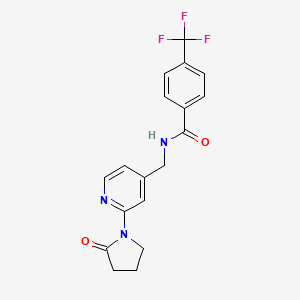
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as PF-2341066 or Crizotinib, is a small molecule inhibitor that has been extensively studied for its potential as a cancer treatment. This compound was first synthesized in 2005 by Pfizer, and it has since been shown to have promising results in the treatment of certain types of lung cancer.
Aplicaciones Científicas De Investigación
Chemistry and Material Science
Synthesis and Properties of Fluorophosphoranes and Ureas
Studies have explored the synthesis of heterocyclic fluorophosphoranes, demonstrating methods for creating compounds with potential applications in material science and chemistry. For example, the research by Dunmur and Schmutzler (1971) delves into the preparation of a series of fluorophosphoranes, highlighting the versatility of urea derivatives in chemical synthesis (Dunmur & Schmutzler, 1971).
Antifungal and Antimicrobial Applications
The antifungal and antimicrobial properties of certain urea derivatives have been investigated, showcasing their potential in developing new treatments or preservatives. Haranath et al. (2007) synthesized benzoxazaphosphorin 2-yl ureas with good antimicrobial activity, underscoring the application of such compounds in addressing microbial resistance (Haranath et al., 2007).
Corrosion Inhibition
The application in corrosion inhibition for mild steel in acidic solutions by organic compounds, including urea derivatives, suggests an industrial application in protecting materials. Bahrami and Hosseini's (2012) work on mild steel in 1 M hydrochloric acid solution indicates the utility of these compounds in extending the lifespan of metal-based structures (Bahrami & Hosseini, 2012).
Biological and Pharmaceutical Research
Cytokinin Activity in Plant Biology
Urea derivatives have shown cytokinin-like activity, which is crucial for plant growth and development. The research conducted by Ricci and Bertoletti (2009) on urea cytokinins offers insights into their role in in vitro plant morphogenesis, presenting opportunities for agricultural biotechnology (Ricci & Bertoletti, 2009).
Potential Anticancer Agents
The synthesis and evaluation of urea derivatives for cytotoxicity against human adenocarcinoma cells highlight their potential application in cancer therapy. The study by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas demonstrates the exploration of urea compounds as anticancer agents (Gaudreault et al., 1988).
Environmental Science
- Carbon Dioxide Capture: The ability to capture atmospheric CO2, demonstrated by the meta-phenylenediamine-based bis-urea receptor, highlights the potential environmental application of urea derivatives in mitigating climate change impacts. Manna et al. (2017) showcased the fixation of CO2 as a novel carbonate-water-carbonate cluster within a neutral bis-urea scaffold, pointing towards innovative solutions for carbon capture and storage (Manna et al., 2017).
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-13(18)12(17)8-10/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHHJAABFDKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)


![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2885095.png)
![2-[(1S,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopent-2-en-1-yl]acetic acid](/img/structure/B2885096.png)
![4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B2885097.png)
![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}vinyl)-1H-indole](/img/structure/B2885107.png)

